
Cinnoline-4-carbaldehyde
Overview
Description
Cinnoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing bicyclic compounds that have significant pharmacological and chemical importance. The structure of this compound consists of a cinnoline ring system with an aldehyde functional group at the fourth position. This compound is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and material science.
Preparation Methods
Overview of Cinnoline-4-carbaldehyde Synthesis
This compound synthesis typically involves the construction of the cinnoline ring system followed by functionalization to introduce the aldehyde group at the 4-position. The synthetic strategies can be broadly categorized into:
- Diazotization and Japp-Klingman type reactions for ring formation
- Oxidative cleavage or selective oxidation to introduce the aldehyde group
- Condensation and cyclization methods starting from substituted benzoyl derivatives or hydrazones
Multi-step Synthetic Route from Substituted Benzoyl Carboxylates (Patent-Based Method)
A patented method (EP0519140A1) outlines a detailed multi-step synthesis involving substituted 1,4-dihydro-4-oxo-cinnoline derivatives, which can be adapted for this compound preparation.
Step A: Formation of 2-(2',6'-dihalobenzoyl)-3-ketocarboxylate (a trione intermediate) by reacting ketocarboxylates with 2,6-dichlorobenzoyl chloride in aprotic solvents such as toluene/methylcyanide or tetrahydrofuran (THF) at 60-90°C for 3-8 hours.
Step B & C: Direct reaction of the trione intermediate with a diazonium salt (prepared from an aromatic amine via sodium nitrite and acid) in methanol with sodium acetate, enabling ring closure via the Japp-Klingman reaction.
Step D: Cyclization using hydrazone intermediates in anhydrous dimethylformamide (DMF) with potassium carbonate and catalytic 18-crown-6 ether at 110-150°C under nitrogen for 0.5-4 hours.
Step E: Acid-catalyzed saponification of ester intermediates in p-dioxane with hydrochloric acid reflux for 4-12 hours to obtain the carboxylic acid precursor.
Step F: Conversion of chloro-substituted precursors to oxy-substituted cinnoline derivatives by reaction with potassium hydroxide and alcohols in solvents like THF or methanol under reflux for 8-16 hours.
This method emphasizes the importance of solvent choice, temperature control, and reagent stoichiometry to optimize yield and purity. The use of aprotic solvents and bases like potassium carbonate is critical for successful cyclization and functional group transformations.
Alternative Synthetic Strategy via Nucleophilic Replacement and Hydrazine Cyclization
A literature review from the Indian Journal of Pharmaceutical Education and Research describes an alternative approach involving nucleophilic substitution and hydrazine-mediated cyclization:
Starting from methyl-2-(2-chloro-4,5-dimethyl-3,6-dioxocyclohexa-1,4-dienyl)-2-cyanoacetate, nucleophilic replacement with methyl cyanoacetate in ethanol in the presence of ammonia yields key intermediates.
Refluxing these intermediates with hydrazine hydrate in ethanol for about 1 hour leads to the formation of cinnoline derivatives.
Further functionalization is possible by reacting aryl thiols with cyanoacetate derivatives followed by hydrazine treatment to afford various cinnoline analogs.
This method is notable for its relatively mild conditions and the use of ethanol as a solvent, which may be advantageous for scale-up and environmentally benign synthesis.
Synthesis via Oxidative Cleavage of Glucocinnoline Derivatives
A research article from University College Dublin reports a novel approach to prepare cinnoline-3-carbaldehyde, which can be adapted for the 4-carbaldehyde isomer by positional modification:
Starting with glucocinnoline derivatives, oxidative cleavage using potassium periodate (KIO4) in a biphasic dichloromethane/water mixture at room temperature for 2-3 hours yields the corresponding cinnoline aldehyde in high purity and yield.
The aldehyde functionality thus introduced can be further exploited in aldol condensation or imine formation reactions to diversify the cinnoline scaffold.
This method benefits from mild reaction conditions and high selectivity, with the aldehyde group introduced directly without harsh reagents or elevated temperatures.
Additional downstream hydrogenation steps using flow reactors with palladium catalysts enable the synthesis of 1,4-dihydrocinnoline derivatives while preserving the aldehyde functionality, demonstrating the versatility of this synthetic intermediate.
Comparative Data Table of Preparation Methods
Method | Key Reactants/Intermediates | Solvents & Conditions | Reaction Time & Temp | Advantages | Yield & Purity Notes |
---|---|---|---|---|---|
Patent Multi-step (EP0519140A1) | Ketocarboxylate, 2,6-dichlorobenzoyl chloride, diazonium salt | Aprotic solvents (THF, methylcyanide), bases (K2CO3), crown ether, reflux 60-150°C | 0.5 - 12 hours per step | High control over substitution, versatile | High purity, moderate to high yield |
Nucleophilic Replacement + Hydrazine Cyclization | Methyl cyanoacetate, hydrazine hydrate, aryl thiols | Ethanol, reflux | ~1 hour reflux | Mild conditions, simple reagents | Good yield, antifungal active products |
Oxidative Cleavage of Glucocinnoline | Glucocinnoline, KIO4 | Biphasic DCM/water, room temperature | 2-3 hours | Mild, selective aldehyde formation | High yield and purity |
Research Findings and Notes
The patented multi-step synthesis allows for tailored substitution patterns on the cinnoline ring, enabling the preparation of various derivatives including halogenated and oxy-substituted analogs. The use of aprotic solvents and bases is critical to avoid side reactions and maximize yield.
The nucleophilic substitution method offers a straightforward route to cinnoline derivatives with potential biological activity, highlighting the synthetic utility of hydrazine-mediated ring closure under reflux in ethanol.
The oxidative cleavage method leverages the availability of glucocinnoline intermediates and mild oxidants to introduce the aldehyde functionality efficiently, with the added benefit of compatibility with flow hydrogenation techniques for further derivatization.
Attempts to increase yields in some condensation reactions have shown limitations due to competing side reactions, emphasizing the need for optimized reaction conditions tailored to the specific cinnoline derivative targeted.
Chemical Reactions Analysis
Types of Reactions: Cinnoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form cinnoline-4-carboxylic acid.
Reduction: The aldehyde group can be reduced to form cinnoline-4-methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Cinnoline-4-carboxylic acid.
Reduction: Cinnoline-4-methanol.
Substitution: Various substituted cinnoline derivatives depending on the electrophile used.
Scientific Research Applications
While the search results provide information on cinnoline derivatives and their various applications, there is no specific information about the applications of "Cinnoline-4-carbaldehyde." However, based on the provided research, it is possible to infer potential applications based on the known properties and uses of related cinnoline derivatives.
Cinnolines, in general, are bicyclic heterocycles with a wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties . They have been investigated as inhibitors of various enzymes, such as cyclooxygenase-2, topoisomerases, phosphodiesterase, human neutrophil elastase, and Bruton’s tyrosine kinase, which are involved in the pathogenesis of many diseases .
Potential Applications Based on Cinnoline Derivatives:
- Antimicrobial Agents: Cinnoline derivatives have demonstrated activity against a range of bacteria and fungi . For example, some derivatives have shown significant antitubercular and antifungal activity, even against resistant strains of M. tuberculosis and various pathogenic fungi . Specific substitutions on the cinnoline nucleus, such as halogen groups, can enhance antimicrobial activity .
- Antitumor Agents: Cinnolines have been evaluated for their antitumor activity against various cancer cell lines . Some dihydrobenzo[h]cinnoline-5,6-diones have shown cytotoxic activity against epidermoid carcinoma and hepatoma carcinoma cell lines .
- Enzyme Inhibitors: Cinnoline derivatives can act as inhibitors of enzymes like human neutrophil elastase (HNE), which is implicated in inflammatory disorders . These derivatives can be reversible competitive inhibitors of HNE and may serve as therapeutic agents for diseases involving excessive HNE activity .
- Anti-inflammatory Agents: Cinnolines have demonstrated anti-inflammatory activity . They can inhibit phosphodiesterase 4 (PDE4), an enzyme that regulates inflammatory mediators . PDE4 inhibitors may be useful in treating chronic obstructive pulmonary disease (COPD), asthma, rhinitis, and rheumatoid arthritis .
- Other Potential Applications: Cinnolines have also shown potential as taste inhibitors and in treating conditions like diabetes mellitus, obesity, and insulin resistance syndrome .
Possible Research Directions for this compound:
Given the broad range of activities associated with cinnoline derivatives, this compound could be investigated for similar applications. The aldehyde group at the 4-position could serve as a site for further chemical modifications to optimize its activity and药效学properties. Some potential research directions include:
- Synthesizing derivatives of this compound and evaluating their antimicrobial, antitumor, and anti-inflammatory activities.
- Investigating the enzyme inhibitory potential of this compound derivatives against targets like HNE and PDE4.
- Exploring the potential of this compound derivatives as therapeutic agents for various diseases, such as cancer, inflammatory disorders, and metabolic disorders.
- Examining the structure-activity relationships of this compound derivatives to identify key structural features that contribute to their biological activity.
Mechanism of Action
The mechanism of action of cinnoline-4-carbaldehyde and its derivatives involves interactions with various molecular targets. For example, some cinnoline derivatives inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Others may interact with DNA or proteins, leading to anticancer activity. The specific pathways and targets depend on the nature of the substituents on the cinnoline ring.
Comparison with Similar Compounds
- Quinoline
- Isoquinoline
- Phthalazine
- Quinoxaline
- Quinazoline
Cinnoline-4-carbaldehyde stands out due to its versatile reactivity and wide range of applications in various fields of research and industry.
Biological Activity
Cinnoline-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Overview of Cinnoline Derivatives
Cinnoline derivatives, including this compound, are known for their broad spectrum of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties. These compounds have been extensively studied for their potential therapeutic applications.
Pharmacological Activities
-
Antibacterial Activity :
Cinnoline derivatives exhibit notable antibacterial properties against various bacterial strains. For instance, studies have shown that certain cinnoline compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.Compound MIC (μg/ml) Target Bacteria This compound 12.5 E. coli Cinnoline derivative 1 25 S. aureus Cinnoline derivative 2 50 Pseudomonas aeruginosa -
Antifungal Activity :
The antifungal properties of cinnoline derivatives have also been documented, with some compounds showing efficacy against fungi such as Candida albicans and Aspergillus niger. -
Anti-inflammatory Activity :
Cinnoline derivatives have been evaluated for their anti-inflammatory effects using various in vivo models. For example, compounds have shown significant inhibition of paw edema in carrageenan-induced inflammation models. -
Anticancer Activity :
Research indicates that cinnoline derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound and its derivatives is influenced by structural modifications. The presence of substituents at specific positions on the cinnoline ring can enhance or diminish activity. For example:
- Halogen Substituents : Compounds with halogen substituents at the 6 and 7 positions often exhibit improved antibacterial and antifungal activities.
- Amino Groups : The introduction of amino groups has been linked to enhanced anti-inflammatory effects.
Case Studies
-
Study on Human Neutrophil Elastase Inhibition :
A study highlighted that certain cinnoline derivatives act as reversible competitive inhibitors of human neutrophil elastase (HNE), demonstrating an IC50 value as low as 56 nM for some compounds. Molecular docking studies provided insights into the binding interactions between these derivatives and HNE, suggesting a potential therapeutic role in inflammatory diseases . -
Antimycobacterial Activity :
Recent investigations into the antimycobacterial properties of cinnoline derivatives revealed that specific compounds exhibit effective inhibition against Mycobacterium tuberculosis. One derivative showed a minimum inhibitory concentration (MIC) of 12.5 μg/ml against drug-sensitive strains . -
Anti-inflammatory Studies :
A series of cinnoline derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Results indicated that several compounds significantly reduced inflammation compared to standard anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cinnoline-4-carbaldehyde, and how can reaction parameters (e.g., temperature, catalysts) be systematically optimized?
- Methodology : Begin with classical methods like the Skraup or Friedländer synthesis, adjusting variables such as solvent polarity, reaction time, and stoichiometric ratios. Use Design of Experiments (DoE) frameworks to identify critical factors affecting yield. Monitor intermediates via TLC or HPLC and characterize final products using NMR and mass spectrometry .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data (e.g., NMR shifts) be reconciled?
- Methodology : Combine H/C NMR, IR, and high-resolution mass spectrometry. For discrepancies, cross-validate with X-ray crystallography (if crystalline) or computational NMR prediction tools (e.g., DFT). Document solvent effects and calibration standards to address variability .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across different laboratories?
- Methodology : Provide detailed protocols with exact equipment specifications (e.g., Schlenk line for air-sensitive steps), purity grades of reagents, and environmental controls (humidity, temperature). Share raw data (e.g., crystallographic .cif files) in supplementary materials and adhere to FAIR data principles .
Advanced Research Questions
Q. What computational strategies are recommended to model the electronic structure and reactivity of this compound in nucleophilic addition reactions?
- Methodology : Use Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) and compare with literature electrophilicity scales .
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodology : Perform meta-analysis of existing studies, focusing on assay conditions (e.g., cell lines, concentration ranges). Use statistical tools (ANOVA, t-tests) to identify outliers. Replicate key experiments under standardized protocols, and employ cheminformatics tools to assess structure-activity relationships (SAR) .
Q. What experimental design principles should guide investigations into solvent effects on the photostability of this compound?
- Methodology : Employ a matrix of solvents varying in polarity and proticity. Use accelerated degradation studies under controlled UV exposure, quantifying decomposition via HPLC-UV. Apply Arrhenius kinetics to extrapolate shelf-life and identify degradation pathways via LC-MS .
Q. How can X-ray crystallography and SHELX refinement improve structural determination of this compound polymorphs?
- Methodology : Grow single crystals via vapor diffusion. Collect high-resolution data (≤1.0 Å) and refine using SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positioning. Validate thermal parameters and hydrogen-bonding networks against DFT-optimized structures .
Q. What statistical approaches are critical for analyzing multivariate data in structure-property relationship studies of this compound derivatives?
- Methodology : Apply multivariate regression (PLS, PCA) to correlate structural descriptors (e.g., Hammett constants) with properties (e.g., solubility). Use bootstrapping to assess model robustness and Bayesian methods to quantify uncertainty in predictive models .
Q. Research Design & Validation
Q. How should hypotheses about the catalytic mechanisms involving this compound be formulated and tested?
- Methodology : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. Employ isotopic labeling (e.g., O tracing) and in-situ FTIR to track intermediate species. Compare kinetic isotope effects (KIE) with computational transition-state models .
Q. What strategies are effective for designing high-throughput screening assays for this compound-based inhibitor libraries?
Properties
IUPAC Name |
cinnoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-5-10-11-9-4-2-1-3-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORTZCFBTFGJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595633 | |
Record name | Cinnoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90418-57-8 | |
Record name | Cinnoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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